

Technical Guide: D-Xylofuranose, 1,2,3,5-tetraacetate - Solubility and Storage

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Compound of Interest

Compound Name: **D-Xylofuranose, 1,2,3,5-tetraacetate**

Cat. No.: **B1593585**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility and recommended storage conditions for **D-Xylofuranose, 1,2,3,5-tetraacetate**. Additionally, it outlines a representative experimental protocol for solubility determination and a general workflow for its application in nucleoside synthesis, a critical process in drug development and biochemical research.

Solubility Data

D-Xylofuranose, 1,2,3,5-tetraacetate, a key intermediate in the synthesis of nucleosides, exhibits solubility in a range of common laboratory solvents. The following table summarizes the available quantitative solubility data.

Solvent	Concentration	Method
Dimethylformamide (DMF)	30 mg/mL ^[1]	Not specified
Dimethyl sulfoxide (DMSO)	15 mg/mL ^[1]	Not specified
Dimethyl sulfoxide (DMSO)	100 mg/mL ^[2]	With sonication
Ethanol	15 mg/mL ^[1]	Not specified
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL ^[1]	Not specified

Storage Conditions

Proper storage of **D-Xylofuranose, 1,2,3,5-tetraacetate** is crucial to maintain its stability and purity. The recommended storage conditions for the pure compound and its solutions are detailed below.

Form	Storage Temperature	Duration	Notes
Pure Compound (Neat Oil)	-20°C	Up to 3 years ^{[2][3]}	Store under an inert atmosphere. ^[4]
Room Temperature	Varies	Permissible for short-term storage and shipping in some regions. ^{[1][3][4]}	
Stock Solutions	-80°C	Up to 6 months ^{[2][3]}	Aliquot to avoid repeated freeze-thaw cycles. ^{[2][3]}
-20°C	Up to 1 month ^{[2][3]}	Aliquot to avoid repeated freeze-thaw cycles. ^{[2][3]}	

Handling Recommendations: Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour. Vials should be kept

tightly sealed to prevent moisture absorption, especially for hygroscopic solutions in solvents like DMSO.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of **D-Xylofuranose, 1,2,3,5-tetraacetate** using a shake-flask technique, a widely accepted method for equilibrium solubility experiments.

Objective: To determine the saturation solubility of **D-Xylofuranose, 1,2,3,5-tetraacetate** in a specific solvent at a controlled temperature.

Materials:

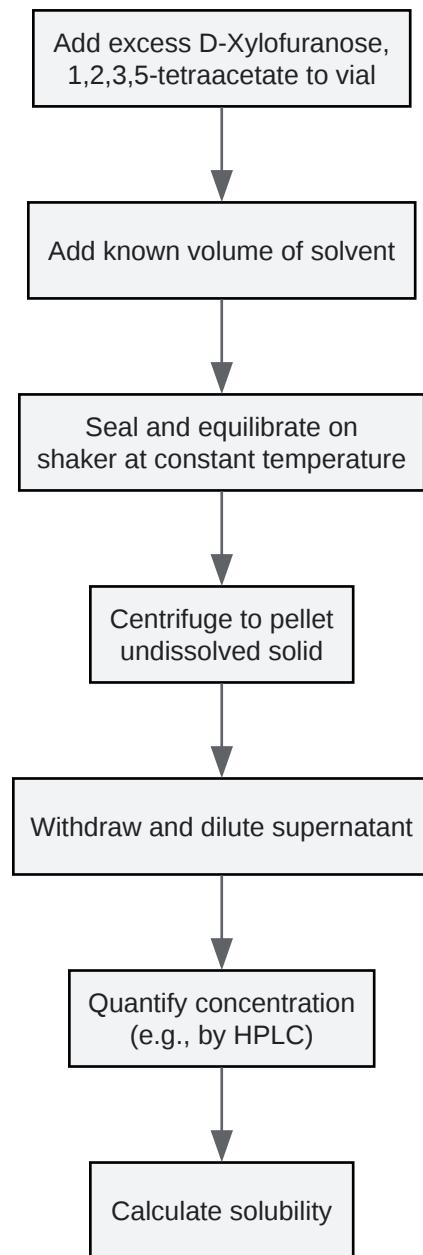
- **D-Xylofuranose, 1,2,3,5-tetraacetate**
- Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

- Add an excess amount of **D-Xylofuranose, 1,2,3,5-tetraacetate** to a pre-weighed vial.
- Record the exact weight of the compound.
- Add a known volume of the selected solvent to the vial.

- Tightly seal the vial and place it on an orbital shaker set to a constant speed and temperature (e.g., 25°C).
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
- After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
- Centrifuge the vial at a high speed to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **D-Xylofuranose, 1,2,3,5-tetraacetate** in the diluted sample using a validated HPLC method.
- Calculate the original concentration in the saturated solution to determine the solubility.

Workflow for Solubility Determination

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Workflow for Solubility Determination

Representative Workflow for Nucleoside Synthesis

D-Xylofuranose, 1,2,3,5-tetraacetate is a crucial starting material for the synthesis of various nucleoside analogues. The Vorbrüggen glycosylation is a common and effective method for coupling a protected sugar with a silylated nucleobase. The following is a generalized workflow.

Objective: To synthesize a pyrimidine nucleoside analogue using **D-Xylofuranose, 1,2,3,5-tetraacetate** and a pyrimidine base.

Materials:

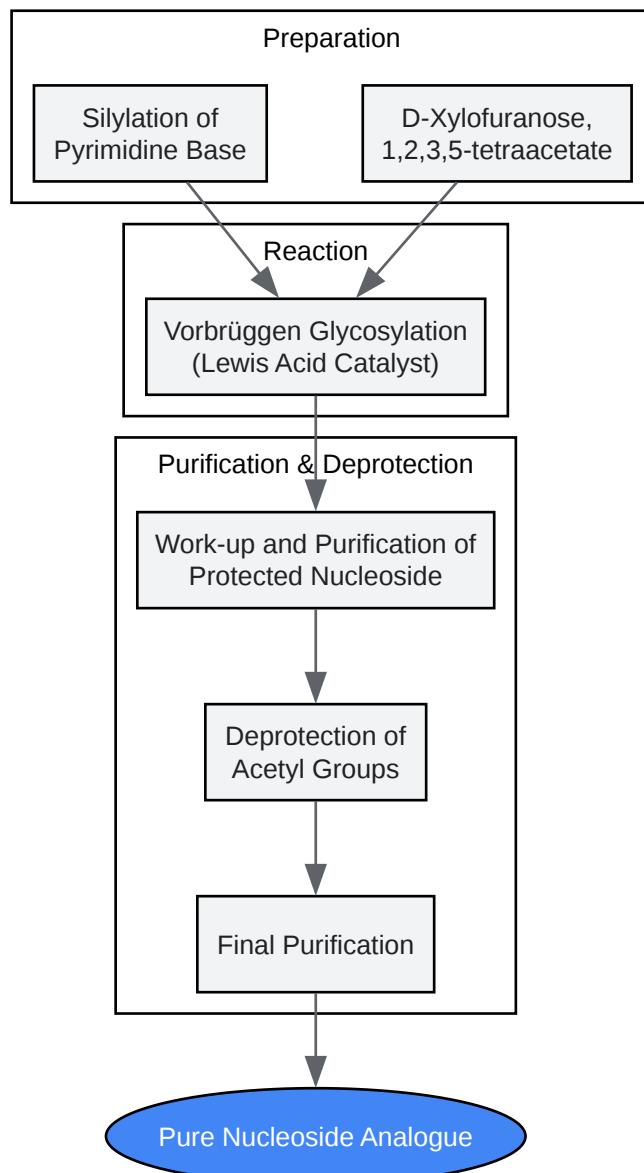
- **D-Xylofuranose, 1,2,3,5-tetraacetate**
- Pyrimidine base (e.g., Uracil, Thymine)
- Hexamethyldisilazane (HMDS)
- A Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
- Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
- Reagents for deprotection (e.g., Methanolic ammonia)
- Silica gel for column chromatography

Procedure:

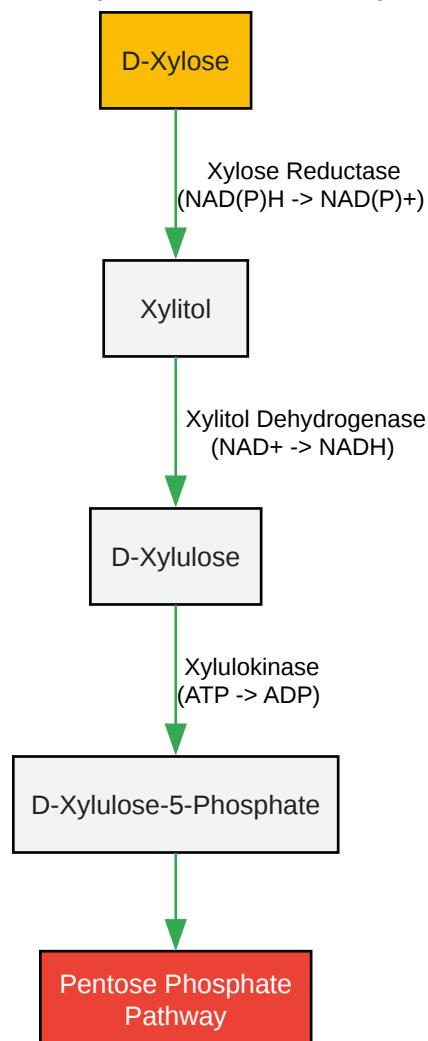
- Silylation of the Nucleobase: The pyrimidine base is refluxed with HMDS to form a silylated derivative, which enhances its solubility and reactivity.
- Glycosylation Reaction: The silylated base is dissolved in an anhydrous solvent. **D-Xylofuranose, 1,2,3,5-tetraacetate** is added, followed by the dropwise addition of the Lewis acid catalyst at a controlled temperature (often 0°C to room temperature). The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction mixture is quenched, and the crude product is extracted.
- Purification of the Protected Nucleoside: The crude product is purified by silica gel column chromatography to isolate the protected nucleoside.

- Deprotection: The acetyl protecting groups are removed from the sugar moiety, typically using a solution of ammonia in methanol, to yield the final nucleoside.
- Final Purification: The deprotected nucleoside is purified, often by recrystallization or further chromatography, to yield the pure product.

General Workflow for Nucleoside Synthesis



D-Xylose Metabolic Pathway

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